molecular formula C10H9ClN4 B2534778 1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 303145-08-6

1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2534778
CAS RN: 303145-08-6
M. Wt: 220.66
InChI Key: ORNHPUUAFWYNHA-UHFFFAOYSA-N
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Description

1-Allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole is a chemical compound with the molecular formula C10H9ClN4. It has an average mass of 220.658 Da and a mono-isotopic mass of 220.051575 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. This ring is substituted at the 1-position by an allyl group and at the 5-position by a 3-chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .

Scientific Research Applications

  • Crystallography and Molecular Docking Studies : A study investigated the crystal structure of tetrazole derivatives, focusing on their crystallization and structural refinement. The research also included molecular docking studies to understand the orientation and interaction of molecules inside the active site of enzymes, such as cyclooxygenase-2, which can provide insights into potential pharmaceutical applications (Al-Hourani et al., 2015).

  • Antifungal Activity : Another study synthesized a series of triazole derivatives, including those with structural similarities to 1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole. These compounds were tested for fungicidal activity against plant pathogenic fungi, indicating potential applications in agriculture and plant protection (Arnoldi et al., 2007).

  • Crystal Structure Analysis : The crystal structure of a compound closely related to this compound was determined, revealing insights into molecular configurations and potential interactions in crystalline forms. Such studies are crucial for understanding the physical and chemical properties of these compounds (Chicha et al., 2014).

  • Synthesis and Biological Evaluation : Research on the synthesis of 4-allyl-5-arylthiomethyl-1,2,4-triazole derivatives, including their potential anti-ulcer activity, highlights the medicinal chemistry applications of these compounds. Molecular docking studies and computer simulations were used to predict their efficacy (Georgiyants et al., 2014).

  • Antibacterial and Antifungal Effects : A study synthesized 4-allyl-5-aryl-1,2,4-triazoles and tested them for antibacterial and antifungal effects. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

  • Versatile Synthon for Syntheses : Research on allyl 4-chlorophenyl sulfone, a compound structurally related to tetrazoles, underscores its utility as a versatile synthon for sequential alkylation and allylic substitution in chemical syntheses (Kojima et al., 2020).

Future Directions

The future directions for the use and study of 1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole are not specified in the sources I found. The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

5-(3-chlorophenyl)-1-prop-2-enyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-2-6-15-10(12-13-14-15)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNHPUUAFWYNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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